4-Chloro-5-methyl-2-propylpyrimidine
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Overview
Description
4-Chloro-5-methyl-2-propylpyrimidine is a heterocyclic organic compound with the molecular formula C8H11ClN2 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2-propylpyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-5-methylpyrimidine with propylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-2-propylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or diaryl derivatives .
Scientific Research Applications
4-Chloro-5-methyl-2-propylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-2-propylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-5-propylpyrimidine
- 2-Chloro-5-methyl-4-phenylpyrimidine
- 4,6-Dichloro-2-propylpyrimidine
- 2-Chloro-5-methyl-4-(phenylsulfanyl)pyrimidine
Uniqueness
4-Chloro-5-methyl-2-propylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-propylpyrimidine |
InChI |
InChI=1S/C8H11ClN2/c1-3-4-7-10-5-6(2)8(9)11-7/h5H,3-4H2,1-2H3 |
InChI Key |
NCVULGSPHWDQRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(C(=N1)Cl)C |
Origin of Product |
United States |
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